N-propyl-1H-indol-5-amine, a compound within the indole family, is characterized by its unique molecular structure and potential biological activities. This compound features a propyl side chain at the nitrogen position of the indole ring, which contributes to its chemical properties and biological interactions. The indole moiety is known for its presence in various natural products and pharmaceuticals, making derivatives like N-propyl-1H-indol-5-amine of significant interest in medicinal chemistry.
N-propyl-1H-indol-5-amine can be synthesized through various methods, including classical organic synthesis techniques. The compound has been referenced in scientific literature and patents, indicating its relevance in research and potential applications in drug development.
N-propyl-1H-indol-5-amine belongs to the class of indole derivatives. Indoles are bicyclic compounds consisting of a benzene ring fused to a pyrrole ring. They are classified based on their substituents and functional groups, with N-propyl-1H-indol-5-amine specifically categorized as an amine due to the presence of the amino group attached to the indole structure.
The synthesis of N-propyl-1H-indol-5-amine can be accomplished through several established methods, with the Fischer indole synthesis being one of the most common approaches. This method involves the reaction of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions to form the indole core.
The molecular formula of N-propyl-1H-indol-5-amine is , with a molecular weight of 188.27 g/mol. The structural representation includes an indole ring system with a propyl group attached to the nitrogen atom at position five.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆N₂ |
Molecular Weight | 188.27 g/mol |
IUPAC Name | N-propylindol-5-amine |
InChI Key | InChI=1S/C12H16N2/c1-3... |
Canonical SMILES | CCCC1=CC2=C(N1CC)C=CC(=C2)N |
N-propyl-1H-indol-5-amine participates in various chemical reactions typical for indole derivatives:
The specific conditions for these reactions vary based on desired products and may involve acidic or basic environments along with controlled temperatures.
The mechanism of action for N-propyl-1H-indol-5-amine involves its interaction with biological targets such as enzymes and receptors:
N-propyl-1H-indol-5-amine is typically a solid at room temperature with solubility characteristics dependent on solvent polarity.
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Varies with solvent |
N-propyl-1H-indol-5-amine has several scientific uses:
CAS No.: 13836-61-8
CAS No.: 34255-08-8
CAS No.:
CAS No.: 22252-07-9
CAS No.: 610764-96-0